molecular formula C8H6N2O B1419494 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS No. 630395-95-8

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

Cat. No. B1419494
M. Wt: 146.15 g/mol
InChI Key: HHKFHQWRPIALDR-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . It has a molecular weight of 146.15 .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde consists of a pyrrole ring fused with a pyridine ring at the 2 and 3 positions . The carbaldehyde functional group is attached at the 2 position of the pyridine ring .


Chemical Reactions Analysis

While specific chemical reactions involving 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde are not available, pyrrolopyridines are known to undergo various chemical reactions including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .


Physical And Chemical Properties Analysis

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 383.2±22.0 °C at 760 mmHg, and a flash point of 188.6±28.8 °C .

Scientific Research Applications

Magnetic Behavior in Metal Clusters

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde derivatives have been utilized in the synthesis of metal clusters exhibiting interesting magnetic properties. For example, its application in the creation of a {Mn(III)25} barrel-like cluster, which exhibits single-molecule magnetic behavior, demonstrates its potential in the development of magnetic materials (Giannopoulos et al., 2014).

Molecular Structure Analysis

The compound's derivatives have been used in structural chemistry, particularly in X-ray structure determinations. For instance, the analysis of 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester, synthesized from 1H-pyrrole-2-carbaldehyde, provided insights into molecular packing and geometry, enhancing our understanding of molecular structures (Chiaroni et al., 1994).

Spectroscopy and Conformation Analysis

In nuclear magnetic resonance (NMR) spectroscopy, derivatives of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde have been pivotal in studying molecular conformations and interactions. Research involving 1-vinylpyrrole-2-carbaldehyde oxime highlights its role in understanding intramolecular hydrogen bonding effects, which is crucial for determining molecular structure and behavior (Afonin et al., 2009).

Synthesis of Novel Compounds

This compound has also been instrumental in synthesizing a variety of novel organic compounds. For example, it has been used in the synthesis of 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, showcasing its versatility in organic synthesis and the potential for creating new pharmacologically active molecules (Zhang et al., 2017).

Chemical Reactions and Transformations

Research involving 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is significant in understanding various chemical reactions and transformations. Studies have explored its behavior in reactions like acid-catalyzed ring closures and transformations, which are fundamental in developing synthetic methodologies for various chemical compounds (Bertha et al., 1998).

Safety And Hazards

The compound is classified under GHS07 for safety and hazards. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-7-3-6-4-9-2-1-8(6)10-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKFHQWRPIALDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663720
Record name 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

CAS RN

630395-95-8
Record name 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add to a solution of 2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester (8b-1, 9.8 g, 30.6 mmol) in 100 ml THF, 6 ml of concentrated HCl. Stir the reaction mixture at room temperature for 20 h, basify with saturated sodium bicarbonate solution, pour into EtOAc, wash with saturated sodium bicarbonate and brine, dry the organic phase over MgSO4, filter, and concentrate to give a mixture of 2-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester and 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde 9b-1 as a solid. Separate the mixture by flash chromatography (silica, 1-3% MeOH/CH2Cl2) to give 2-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester (5.0 g ) as an oil and 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde 9b-1 (1.0 g) as a tan solid. Add TFA (5.0 mL) dropwise to a solution of 2-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester (5.0 g, 20.3 mmol) in 250 ml dichloromethane. Heat the reaction mixture at reflux for 3 hours, concentrate, dilute the residue with 300 ml EtOAc, wash with saturated sodium bicarbonate solution (3×) and brine, dry the organic phase (MgSO4), filter and concentrate to yield 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde 9b-1 (2.24 g) as a pure solid.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
2-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
IM Al'bina, AB Zaitsev, AV Ivanov, EY Schmidt… - Tetrahedron letters, 2006 - Elsevier
1-Vinylpyrrole-2-carbaldehydes and 1-vinyl-4,5-dihydrobenzo[g]indole-2-carbaldehyde were synthesized in 56–91% yields from their 1-vinyl derivatives by a modified Vilsmeier–Haack …
Number of citations: 47 www.sciencedirect.com
LG Voskressensky, M de Candia… - Journal of pharmacy …, 2003 - Wiley Online Library
A series of 4,5,6,7‐tetrahydro‐1H‐pyrrolo[3,2‐c]pyridines (THPPs), mostly C(2)‐substituted derivatives, and some 2, 3, 4, 5‐tetrahydro‐1H‐pyrido[4, 3‐b]indoles (THPIs) were …
Number of citations: 14 onlinelibrary.wiley.com
S Naud, IM Westwood, A Faisal… - Journal of medicinal …, 2013 - ACS Publications
The protein kinase MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers. MPS1 is one of the top 25 genes …
Number of citations: 81 pubs.acs.org
PC Tang, YD Su, J Feng, JH Fu, JL Yang… - Journal of Medicinal …, 2010 - ACS Publications
The inhibition of receptor tyrosine kinases (RTKs) has become a successful approach in the development of anticancer agents. Many potent small-molecule kinase inhibitors have been …
Number of citations: 58 pubs.acs.org

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